4-methyl-N-(1-methylbutyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Overview
Description
4-methyl-N-(1-methylbutyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of cognitive disorders and neurodegenerative diseases.
Mechanism of Action
4-methyl-N-(1-methylbutyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is a selective agonist for the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function, learning, and memory.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, it has been shown to reduce inflammation in models of inflammatory bowel disease and sepsis. This compound has also been shown to increase the release of neurotrophic factors, which are involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of 4-methyl-N-(1-methylbutyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is its selectivity for the α7 nAChR, which reduces the risk of off-target effects. However, this compound has a relatively short half-life, which can make it difficult to study its long-term effects in animal models. In addition, this compound has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of 4-methyl-N-(1-methylbutyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide. One area of research is the development of more potent and selective agonists for the α7 nAChR. Another area of research is the investigation of the long-term effects of this compound in animal models of cognitive disorders and neurodegenerative diseases. Finally, there is potential for the development of this compound as a therapeutic agent for the treatment of inflammatory bowel disease and sepsis.
Scientific Research Applications
4-methyl-N-(1-methylbutyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, this compound has been investigated for its potential to treat inflammatory bowel disease and sepsis.
properties
IUPAC Name |
4-methyl-N-pentan-2-yl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-4-6-10(2)17-14(19)13-11(3)18-15(20-13)12-7-5-8-16-9-12/h5,7-10H,4,6H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZCCQREIHZFGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(N=C(S1)C2=CN=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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